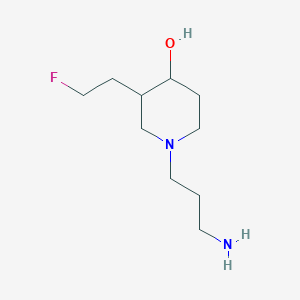

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol

CAS No.: 2098087-36-4

Cat. No.: VC3125350

Molecular Formula: C10H21FN2O

Molecular Weight: 204.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098087-36-4 |

|---|---|

| Molecular Formula | C10H21FN2O |

| Molecular Weight | 204.28 g/mol |

| IUPAC Name | 1-(3-aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C10H21FN2O/c11-4-2-9-8-13(6-1-5-12)7-3-10(9)14/h9-10,14H,1-8,12H2 |

| Standard InChI Key | AJCNNHQRYNFYAL-UHFFFAOYSA-N |

| SMILES | C1CN(CC(C1O)CCF)CCCN |

| Canonical SMILES | C1CN(CC(C1O)CCF)CCCN |

Introduction

Chemical Structure and Properties

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol is a modified piperidinol compound featuring both an aminopropyl substituent at the nitrogen position and a fluoroethyl group at the 3-position. Its structure combines several pharmacologically relevant functional groups that contribute to its potential biological activity.

Molecular Composition

The compound contains a central piperidinol ring with strategically positioned functional groups that contribute to its physicochemical properties and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H21FN2O |

| Molecular Weight | 204.29 g/mol |

| Functional Groups | Piperidinol, primary amine, fluoroalkyl |

| Chiral Centers | Potentially at C-3 and C-4 positions |

| Hydrogen Bond Donors | 2 (NH2, OH) |

| Hydrogen Bond Acceptors | 3 (N, OH, F) |

The presence of both hydrophilic (amine, hydroxyl) and lipophilic (fluoroethyl) components creates an amphiphilic molecule with balanced properties that may facilitate interactions with biological targets.

Physical Properties

Based on structural analysis and comparison with related piperidinol compounds, the following physical properties can be inferred:

| Property | Predicted Value |

|---|---|

| Physical State | Solid at room temperature |

| Density | ~1.05-1.15 g/cm³ |

| Solubility | Soluble in polar organic solvents (methanol, ethanol); moderately soluble in water |

| pKa | ~9.5-10.2 (piperidine N), ~10.5-11.0 (primary amine) |

| LogP | ~0.8-1.2 |

The hydroxyl group at the 4-position of the piperidine ring significantly contributes to the compound's hydrogen bonding capacity and increases water solubility compared to non-hydroxylated analogues .

Synthesis Methods

The synthesis of 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol requires careful consideration of functional group compatibility and stereochemical control. Several potential synthetic routes can be proposed based on established methods for similar compounds.

From 3-(2-Fluoroethyl)piperidin-4-one

This approach involves reductive amination using 3-aminopropyl derivatives:

-

Alkylation of 3-(2-fluoroethyl)piperidin-4-one with an appropriate 3-aminopropyl precursor

-

Selective reduction of the ketone to form the 4-hydroxyl group

-

Deprotection of amine protecting groups if necessary

Via 1-(3-Aminopropyl)piperidin-4-ol Modification

Based on the synthesis methods for related compounds, this approach utilizes the readily available 1-(3-aminopropyl)piperidin-4-ol:

-

Protection of the primary amine

-

Functionalization of the 3-position via metalation and alkylation with a fluoroethyl precursor

-

Deprotection of the amine group

The synthetic procedure might follow similar conditions to those used for 1-(3-aminopropyl)piperidin-4-ol, which typically involves refluxing in ethanol with hydrazine monohydrate for 24 hours, followed by filtration and purification .

Key Reaction Conditions

The critical parameters for successful synthesis include:

| Parameter | Recommended Conditions |

|---|---|

| Temperature | 70-80°C for alkylation steps |

| Solvent | THF or ethanol for reduction steps |

| Reducing Agent | Lithium aluminum hydride or sodium borohydride |

| Reaction Time | 16-24 hours for complete conversion |

| Purification | Column chromatography using silica gel (DCM/MeOH gradient) |

Careful control of reaction conditions is essential to prevent side reactions and ensure stereoselectivity at the 3- and 4-positions of the piperidine ring .

Structural Analogues and Comparative Properties

Understanding the relationship between 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol and its structural analogues provides valuable insights into its potential properties and applications.

Structural Analogues Comparison

The addition of the 2-fluoroethyl group at the 3-position likely confers unique properties compared to the non-fluorinated analogues, potentially enhancing metabolic stability and modulating lipophilicity .

| Structural Feature | Potential Biological Significance |

|---|---|

| Piperidinol Core | Common in CNS-active compounds; found in numerous neuroreceptor ligands |

| Primary Amine | Provides hydrogen bonding capabilities and potential for further functionalization |

| 4-Hydroxyl Group | May serve as hydrogen bond donor/acceptor for receptor interactions |

| 2-Fluoroethyl Group | Can enhance metabolic stability and modulate blood-brain barrier penetration |

Research on similar compounds indicates that fluoroethyl-substituted piperidines often exhibit activity at various neuroreceptors, particularly those involving dopaminergic, serotonergic, or adrenergic systems .

Structure-Activity Relationships

Analysis of related compounds suggests that:

-

The 4-hydroxyl group on the piperidine ring may enhance binding affinity to certain receptor types through hydrogen bonding interactions

-

The 3-(2-fluoroethyl) substituent likely modulates lipophilicity and metabolic stability

-

The aminopropyl chain provides flexibility for the molecule to adopt optimal conformations for receptor binding

-

The primary amine may engage in ionic interactions with negatively charged receptor regions

These structural features together contribute to the compound's potential as a pharmacophore for various therapeutic targets .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol. Based on standard analytical methods used for similar compounds, the following techniques would be employed:

Spectroscopic Identification

| Analytical Method | Expected Key Features |

|---|---|

| 1H NMR | Characteristic signals: δ 3.7-3.8 (m, 1H, CH-OH), δ 2.7-2.8 (t, 2H, CH2-NH2), δ 2.4-2.6 (m, 2H, CH2-F), δ 1.6-2.2 (m, multiple CH2 groups) |

| 13C NMR | Signals for C-F coupling; carbinol carbon at δ 65-70 ppm; C-N carbon signals at δ 45-50 ppm |

| 19F NMR | Single signal for fluoroethyl group at approximately δ -220 to -230 ppm |

| IR Spectroscopy | O-H stretch (3300-3400 cm-1), N-H stretch (3200-3300 cm-1), C-F stretch (1000-1100 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 204 [M+H]+; characteristic fragmentation pattern involving loss of NH3 and fluoroethyl groups |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with appropriate column selection (typically C18 reverse phase) would be used for purity determination, with expected retention time influenced by the balance of hydrophilic and lipophilic components in the molecule .

Research Applications and Future Directions

Future Research Directions

Several research directions warrant exploration:

| Research Area | Potential Focus |

|---|---|

| Pharmacological Screening | Evaluation against neuroreceptor panels (dopamine, serotonin, histamine receptors) |

| Stereochemical Studies | Investigation of stereoisomers' differential activities |

| Derivatization | Development of analogs with modified amine or hydroxyl functional groups |

| Metabolic Studies | Examination of metabolic pathways and stability in biological systems |

| Computational Modeling | In silico studies to predict binding modes and optimize structure |

The systematic investigation of these areas would contribute significantly to understanding the potential of this compound class in medicinal chemistry and drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume